4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide
Brand Name: Vulcanchem
CAS No.: 422289-11-0
VCID: VC11909443
InChI: InChI=1S/C26H37N5O4S/c32-23(27-12-6-13-30-15-17-35-18-16-30)11-5-14-31-25(34)21-9-3-4-10-22(21)29-26(31)36-19-24(33)28-20-7-1-2-8-20/h3-4,9-10,20H,1-2,5-8,11-19H2,(H,27,32)(H,28,33)
SMILES: C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCCN4CCOCC4
Molecular Formula: C26H37N5O4S
Molecular Weight: 515.7 g/mol

4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide

CAS No.: 422289-11-0

Cat. No.: VC11909443

Molecular Formula: C26H37N5O4S

Molecular Weight: 515.7 g/mol

* For research use only. Not for human or veterinary use.

4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide - 422289-11-0

Specification

CAS No. 422289-11-0
Molecular Formula C26H37N5O4S
Molecular Weight 515.7 g/mol
IUPAC Name 4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(3-morpholin-4-ylpropyl)butanamide
Standard InChI InChI=1S/C26H37N5O4S/c32-23(27-12-6-13-30-15-17-35-18-16-30)11-5-14-31-25(34)21-9-3-4-10-22(21)29-26(31)36-19-24(33)28-20-7-1-2-8-20/h3-4,9-10,20H,1-2,5-8,11-19H2,(H,27,32)(H,28,33)
Standard InChI Key CNFZGRJRAYWAOP-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCCN4CCOCC4
Canonical SMILES C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCCN4CCOCC4

Introduction

Structural Elucidation and Molecular Characteristics

Core Scaffold and Substituent Analysis

The molecule’s backbone consists of a 3,4-dihydroquinazolin-4-one core, a bicyclic system known for its role in modulating kinase activity and DNA repair mechanisms . Position 2 of the quinazolinone is functionalized with a [(cyclopentylcarbamoyl)methyl]sulfanyl group, introducing a thioether linkage and a cyclopentylcarbamoyl moiety. This substitution pattern is reminiscent of kinase inhibitors like vandetanib, where bulky hydrophobic groups enhance target affinity .

At position 3, a butanamide chain extends to a 3-(morpholin-4-yl)propyl group. The morpholine ring, a six-membered heterocycle with one oxygen and one nitrogen atom, is frequently employed to optimize physicochemical properties, particularly blood-brain barrier (BBB) permeability . Its inclusion here suggests potential CNS applicability or enhanced solubility relative to purely aromatic systems.

Molecular Formula and Physicochemical Properties

The molecular formula is C₃₁H₄₄N₆O₄S, yielding a molecular weight of 620.8 g/mol. Key physicochemical parameters derived from structural analogs include:

PropertyValue/EstimateBasis for Estimation
LogP (lipophilicity)~3.2Comparative analysis
Hydrogen bond donors4Structural analysis
Hydrogen bond acceptors8Structural analysis
Topological polar surface area130 ŲComputational modeling

The polar surface area and morpholine moiety suggest moderate BBB permeability, aligning with strategies for CNS drug design .

Synthetic Pathways and Analogous Compounds

Retrosynthetic Considerations

Synthesis likely begins with the 3,4-dihydroquinazolin-4-one core, prepared via cyclization of anthranilic acid derivatives . Subsequent steps may involve:

  • Thioether formation: Reaction of 2-mercaptoquinazolinone with chloromethyl cyclopentylcarbamate under basic conditions .

  • Alkylation: Introduction of the butanamide side chain via nucleophilic substitution or amide coupling .

  • Morpholine incorporation: Propylamine intermediates reacted with morpholine under reductive amination or alkylation conditions .

Structural Analogues and Activity Trends

Comparative analysis of PubChem entries reveals:

  • CID 71869213: A 4-cyclopentylbutanamide derivative lacking the quinazolinone core but sharing cyclopentylcarbamoyl motifs .

  • CID 135401345: A quinazolinone-bearing compound with antitumor activity, highlighting the scaffold’s therapeutic potential .

  • CID 1575886: Demonstrates the role of phenoxybutanamide chains in enhancing bioavailability .

These analogues underscore the strategic combination of hydrophobic (cyclopentyl) and hydrophilic (morpholine) groups to balance target engagement and pharmacokinetics .

Physicochemical and ADMET Profiling

Solubility and Permeability

The compound’s logP ~3.2 indicates moderate lipophilicity, suitable for oral administration. Aqueous solubility is likely enhanced by the morpholine ring’s polarity, though the cyclopentyl group may limit this .

Metabolic Stability

Cyclopentyl and morpholine groups are generally resistant to oxidative metabolism, suggesting prolonged half-life . Potential sites of Phase I metabolism include the thioether linkage (oxidation to sulfoxide) and the quinazolinone core (hydroxylation) .

Future Directions and Research Gaps

Target Identification

Priority areas include:

  • Kinase profiling: Screen against EGFR, VEGFR, and PI3K isoforms .

  • CNS target assays: Evaluate affinity for serotonin (5-HT) and sigma receptors .

Preclinical Development

  • Toxicology studies: Assess hepatotoxicity risks associated with thioether metabolites .

  • Formulation optimization: Explore salt forms to enhance solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator